Terramycin-X

Catalog No.
S3618810
CAS No.
7647-65-6
M.F
C23H25NO9
M. Wt
459.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terramycin-X

CAS Number

7647-65-6

Product Name

Terramycin-X

IUPAC Name

(1S,4aR,11S,11aR,12S,12aR)-3-acetyl-1-(dimethylamino)-4,4a,6,7,11,12-hexahydroxy-11-methyl-1,11a,12,12a-tetrahydrotetracene-2,5-dione

Molecular Formula

C23H25NO9

Molecular Weight

459.4 g/mol

InChI

InChI=1S/C23H25NO9/c1-8(25)11-18(28)16(24(3)4)15-19(29)14-13(21(31)23(15,33)20(11)30)17(27)12-9(22(14,2)32)6-5-7-10(12)26/h5-7,14-16,19,26-27,29-30,32-33H,1-4H3/t14-,15-,16+,19+,22-,23-/m1/s1

InChI Key

IEXLMWZQCURUMB-JSILLTCQSA-N

SMILES

CC(=O)C1=C(C2(C(C(C3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)O)C(C1=O)N(C)C)O)O

Canonical SMILES

CC(=O)C1=C(C2(C(C(C3C(=C(C4=C(C3(C)O)C=CC=C4O)O)C2=O)O)C(C1=O)N(C)C)O)O

Isomeric SMILES

CC(=O)C1=C([C@@]2([C@@H]([C@H]([C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C2=O)O)[C@@H](C1=O)N(C)C)O)O

Antibacterial Applications

Field: Pharmaceutical and Therapeutical Chemistry

Application Summary: Tetracycline antibiotics, including Terramycin, are an important class of broad-spectrum antibiotics that prevent bacterial growth by inhibiting protein biosynthesis . They have a wide range of uses, from treating Gram-positive and Gram-negative bacterial infections to those caused by a protozoan parasite and intracellular organisms .

Methods of Application: The specific methods of application depend on the type of infection being treated. Typically, these antibiotics are administered orally or intravenously. The dosage and duration of treatment vary based on the patient’s condition and the type of infection.

Results or Outcomes: These antibiotics have been effective in treating a variety of infections. Resistance to these antibiotics has been observed, which has led to the development of third-generation tetracycline antibiotics .

Environmental Nanoscience and Nanotechnology

Field: Environmental Nanoscience and Nanotechnology

Application Summary: A novel Fenton-like catalyst made of reduced graphene oxide-coated CuFeO2 (rGO-coated CuFeO2) was synthesized to remove Terramycin from aqueous solutions .

Methods of Application: The catalyst was synthesized by the hydrothermal reaction method. The catalytic degradation performance of rGO-coated CuFeO2 for Terramycin was verified with H2O2 activation .

Results or Outcomes: The Fenton-like catalytic degradation of Terramycin by rGO-coated CuFeO2 was in line with the pseudo-second-order kinetic model, and the elevated temperature accelerated the reaction .

Development of Third-Generation Tetracycline Antibiotics

Application Summary: The tetracycline antibiotic class has acquired new valuable members due to the optimisation of the chemical structure. The first modern tetracycline introduced into therapy was tigecycline, followed by omadacycline, eravacycline, and sarecycline (the third generation) .

Methods of Application: The specific methods of application depend on the type of infection being treated. These antibiotics are administered orally or intravenously. The dosage and duration of treatment vary based on the patient’s condition and the type of infection.

Results or Outcomes: These third-generation tetracyclines have an antibacterial spectrum that comprises several resistant bacteria, including those resistant to old tetracyclines . Sarecycline, a narrow-spectrum tetracycline, is notable for being very effective against Cutinebacterium acnes .

Removal of Terramycin from Aqueous Solutions

Results or Outcomes: Terramycin was catalytically degraded by rGO-coated CuFeO2 in two steps: Terramycin was first adsorbed by rGO, and then Fenton-like degradation took place on its surface .

Antibacterial Activity and Resistance

Application Summary: Tetracyclines are an important class of broad-spectrum antibiotics that prevent bacterial growth by inhibiting protein biosynthesis . They have a wide range of uses, from treating Gram-positive and Gram-negative bacterial infections to those caused by a protozoan parasite and intracellular organisms .

Results or Outcomes: Tetracyclines have been effective in treating a variety of infections. Resistance to these antibiotics has been observed, which has led to the development of third-generation tetracycline antibiotics .

Water Decontamination

Application Summary: Tetracycline antibiotics such as Terramycin are mainly used in livestock and poultry breeding; these antibiotics are difficult to biodegrade and highly toxic, and traditional water treatment technology cannot effectively remove them . Therefore, it is imperative to develop new technology for the efficient removal of these antibiotics from aqueous solutions .

Methods of Application: For the treatment of antibiotic wastewater, advanced oxidation technology has many advantages compared with other treatment technologies, while the Fenton process is one of the most significant advanced oxidation processes because it attacks antibiotics with generated reactive oxygen species and has exhibited great potential for such water decontamination .

Results or Outcomes: The Fenton-like catalytic degradation of Terramycin by rGO-coated CuFeO2 was in line with the pseudo-second-order kinetic model, and the elevated temperature accelerated the reaction . Terramycin was catalytically degraded by rGO-coated CuFeO2 in two steps: Terramycin was first adsorbed by rGO, and then Fenton-like degradation took place on its surface .

Terramycin-X, also known as Oxytetracycline, is an antibiotic derived from the fermentation of the bacterium Streptomyces rimosus. It belongs to the tetracycline class of antibiotics, which are characterized by their ability to inhibit bacterial protein synthesis. This compound is particularly effective against a broad spectrum of gram-positive and gram-negative bacteria, as well as certain protozoa and mycoplasmas. Its chemical structure consists of four fused rings, which are essential for its biological activity and interaction with bacterial ribosomes .

. The initial formation of the tetracycline nucleus occurs through a series of enzymatic processes that generate the necessary ring structures. A notable reaction in its synthesis is the Grignard reaction, which introduces a methyl group into the C ring. Following this, alkaline hydrolysis and Jones oxidation are employed to achieve the final compound .

In laboratory settings, Terramycin-X can undergo rearrangements under acidic conditions, leading to different derivatives that may exhibit altered biological activities .

Terramycin-X exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit of bacteria. This binding prevents the attachment of amino-acyl transfer RNA (tRNA) to the A site on the ribosome, thereby disrupting protein synthesis. This mechanism is bacteriostatic, meaning it inhibits bacterial growth without necessarily killing the bacteria outright. The compound is effective against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, and Chlamydia species .

The synthesis of Terramycin-X has been achieved through various methods. The total synthesis was notably accomplished by Hans Muxfeldt, who developed a strategy that involved a domino Dieckmann cyclization reaction to construct the tetracycline nucleus. This method allows for efficient assembly of the complex molecular structure characteristic of tetracyclines.

Other synthetic routes have also been explored, focusing on modifying existing tetracycline structures to enhance efficacy or reduce side effects.

Terramycin-X is widely used in both human and veterinary medicine for treating a range of infections. Its applications include:

  • Human Medicine: Treatment of respiratory tract infections, urinary tract infections, and certain skin infections.
  • Veterinary Medicine: Used in livestock to prevent and treat bacterial infections.
  • Agriculture: Employed as a growth promoter in some animal feed formulations .

Studies have shown that Terramycin-X can interact with various substances that may affect its absorption and efficacy. For instance:

  • Antacids: Compounds containing aluminum, calcium, or magnesium can impair the absorption of Terramycin-X when taken concurrently.
  • Food: Dairy products can also interfere with its bioavailability; hence it is recommended to take this antibiotic on an empty stomach .

Additionally, research into drug resistance mechanisms has highlighted that bacteria can develop resistance through efflux pumps or ribosomal protection proteins, complicating treatment strategies .

Terramycin-X shares similarities with other members of the tetracycline family but exhibits unique characteristics in terms of its spectrum of activity and pharmacokinetics. Below is a comparison with several related compounds:

CompoundSpectrum of ActivityUnique Features
TetracyclineBroad-spectrum (gram-positive & negative)First discovered tetracycline; widely used
ChlortetracyclineSimilar to tetracyclineMore potent against gram-positive bacteria
DoxycyclineBroad-spectrum; longer half-lifeBetter absorption; less frequent dosing
MinocyclineBroad-spectrum; effective against resistant strainsMore lipophilic; penetrates tissues better
TigecyclineBroad-spectrum; used for resistant infectionsModified structure; active against some multidrug-resistant strains

Terramycin-X is distinguished by its specific binding affinity for bacterial ribosomes and its effectiveness against certain pathogens that may be resistant to other antibiotics within the tetracycline class .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

459.15293138 g/mol

Monoisotopic Mass

459.15293138 g/mol

Heavy Atom Count

33

UNII

NNV80I68DM

Dates

Last modified: 04-14-2024

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